2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane
Description
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
3-(chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane |
InChI |
InChI=1S/C8H14ClNO2/c1-10-3-2-8(6-10)11-5-7(4-9)12-8/h7H,2-6H2,1H3 |
InChI Key |
MAADJTDVTZCWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)OCC(O2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a chloromethylating agent with a suitable precursor molecule that contains the spirocyclic framework. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce hydroxylated or carboxylated products .
Scientific Research Applications
2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. Additionally, the spirocyclic structure may enable the compound to interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural analogs, emphasizing substituents, heteroatoms, and functional groups:
Key Comparisons
Reactivity
- Chloromethyl Group: The target compound’s chloromethyl group enhances reactivity in nucleophilic substitution (e.g., SN2 reactions) compared to unsubstituted 1,4-dioxa-7-azaspiro[4.4]nonane .
Physical Properties
- Solubility: Hydrochloride salts (e.g., 2-Oxa-7-azaspiro[4.4]nonane hydrochloride) improve aqueous solubility, whereas the target compound’s chloromethyl group may enhance lipophilicity .
- Stability : The target compound likely requires refrigerated storage (2–8°C) due to hydrolytic sensitivity of the chloromethyl group, similar to the base compound’s storage recommendations .
Biological Activity
2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane, with the CAS number 1552575-12-8, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 191.66 g/mol. The compound features a spirocyclic structure that may influence its biological interactions.
The biological activity of this compound has been explored in various contexts:
- Serotonin Receptor Interaction : Preliminary studies suggest that compounds with similar structures can interact with serotonin receptors, particularly the 5-HT receptor. This interaction is crucial for developing anxiolytic and antidepressant medications .
- Neuroprotective Effects : Research indicates that spirocyclic compounds may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
- Antimicrobial Activity : Some derivatives of spirocyclic compounds have shown antimicrobial properties, potentially making them candidates for developing new antibiotics or antifungal agents.
Study on Serotonin Receptor Agonism
In a study evaluating the binding affinity of various spirocyclic compounds at serotonin receptors, it was found that certain derivatives exhibited significant binding to the 5-HT receptor with nanomolar affinities (Ki values around 31.7 nM). These findings suggest that structural modifications can enhance receptor selectivity and potency, which may also apply to this compound .
Neuroprotective Activity Assessment
A study focused on assessing neuroprotective effects demonstrated that compounds similar to this compound could reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the modulation of intracellular signaling pathways that promote cell survival .
Table 1: Biological Activities of Related Compounds
| Compound Name | CAS Number | Activity Type | Mechanism of Action |
|---|---|---|---|
| This compound | 1552575-12-8 | Potential Serotonin Agonist | Binds to 5-HT receptor |
| 7-Methyl-1-aza-4-oxaspiro[4.5]decane | 69552-24-5 | Neuroprotective | Reduces oxidative stress |
| 2-(Chloromethyl)-8-methyl-1,4-dioxa-8-azaspiro[4.5]decane | 1546065-92-2 | Antimicrobial | Disrupts bacterial cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
